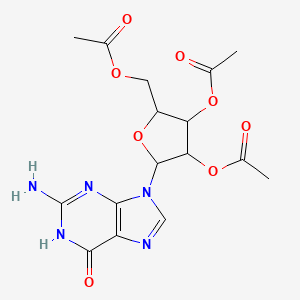![molecular formula C17H12N4O5S B11536436 N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B11536436.png)
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and nitrobenzamide groups, which are often involved in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the acylation of substituted aniline with thiazole derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using less hazardous reagents, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the nitro groups to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism by which N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, making the compound useful in cancer research and other therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Uniqueness
What sets N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both nitro and methyl groups on the aromatic rings can enhance its ability to interact with biological targets, making it a compound of interest in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H12N4O5S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H12N4O5S/c1-10-5-6-11(8-15(10)21(25)26)14-9-27-17(18-14)19-16(22)12-3-2-4-13(7-12)20(23)24/h2-9H,1H3,(H,18,19,22) |
InChI-Schlüssel |
SWVVZLSYMMNFFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B11536354.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11536355.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11536356.png)
![8-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]quinoline](/img/structure/B11536366.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11536398.png)
![2-[(Z)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536401.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11536402.png)

![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536414.png)
![2-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11536420.png)
![2,4-dibromo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11536421.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11536429.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536444.png)
